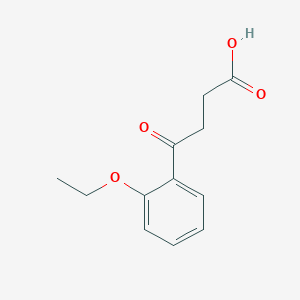

4-(2-Ethoxyphenyl)-4-oxobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Ethoxyphenyl)-4-oxobutyric acid, otherwise known as EBOB, is a naturally occurring organic acid found in various organisms, including plants, bacteria, and fungi. Its chemical structure consists of a carboxylic acid group, an ethoxy group, and a phenyl group. This acid is of interest to researchers due to its involvement in a variety of biochemical processes, including protein synthesis, DNA replication, and enzyme catalysis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

New Methods of Preparation 4-(2-Ethoxyphenyl)-4-oxobutyric acid has been a focus in synthetic chemistry. Notably, researchers Slavinska et al. (1996) introduced a novel four-step synthesis process from ethyl pyruvate to create 4-phenyl-2-oxobutyric acid ethyl ester. The process involves condensation, hydrogenation, esterification, and oxidation steps, showcasing the chemical versatility of the compound (Slavinska et al., 1996).

Heterocyclic Compound Synthesis The compound has been utilized in the synthesis of heterocyclic compounds. El-Hashash et al. (2015) leveraged 4-(4-bromophenyl)-4-oxobut-2-enoic acid to prepare a novel series of heterocyclic compounds like aroylacrylic acids and pyridazinones. This exploration signifies the compound’s potential as a building block in complex chemical syntheses (El-Hashash et al., 2015).

Spectroscopic and Material Science Applications

Spectroscopic Investigation and Cytotoxicity Evaluation The compound’s derivatives have been investigated for their molecular structures and interaction with light. Zayed et al. (2019) synthesized N-maleanilinic acid derivatives and used spectroscopic techniques like FT-IR, X-ray diffraction, and theoretical calculations to understand their structures. Interestingly, these derivatives showed significant cytotoxicity against various carcinoma cells, indicating potential biomedical applications (Zayed et al., 2019).

X-ray Powder Diffraction Analysis this compound and its derivatives have also been used in material science. Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to this compound, emphasizing the importance of such compounds in understanding the crystalline structures and properties of materials (Wang et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a similar structure have been reported to inhibit EGFR and VEGFR-2 , which play crucial roles in cell proliferation and angiogenesis, respectively.

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

Based on its potential targets, it may influence pathways related to cell proliferation and angiogenesis

Pharmacokinetics

Similar compounds have been evaluated using pharmacokinetic and drug-likeness models . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.

Result of Action

Based on its potential targets, it may inhibit cell proliferation and angiogenesis . These effects could potentially be used in the treatment of diseases characterized by abnormal cell growth and blood vessel formation, such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Ethoxyphenyl)-4-oxobutyric acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of binding proteins, the state of the target cells, and the patient’s overall health status.

Propiedades

IUPAC Name |

4-(2-ethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-11-6-4-3-5-9(11)10(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCGHBBXNYFBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605847 |

Source

|

| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39595-35-2 |

Source

|

| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)